5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5,6-dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-9-10(2)19-14-12(9)13(15)16-11(17-14)8-18-6-4-3-5-7-18/h3-8H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNEYKUNIECEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with piperidine in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency. Industrial production methods may scale up this process, optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Central Nervous System Modulation
One of the prominent applications of this compound is its role as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Research indicates that derivatives based on the thieno[2,3-d]pyrimidine core can enhance cognitive functions by modulating neurotransmitter systems involved in memory and learning processes.
Case Study: M4 Positive Allosteric Modulators
A study detailed the optimization of a series of compounds derived from the thieno[2,3-d]pyrimidine scaffold. The modifications aimed to improve central nervous system (CNS) penetration while maintaining potency. The results showed that certain analogs exhibited high CNS distribution and significant efficacy as M4 PAMs, with effective concentrations (EC50) ranging from 600 nM to 1.2 μM .
Dopamine Receptor Modulation
The compound has also been identified as a negative allosteric modulator of the dopamine D2 receptor. This application is particularly relevant in the context of treating psychiatric disorders where dopamine signaling is disrupted.
Case Study: D2 Receptor Modulation
In a pharmacological study, a thieno[2,3-d]pyrimidine derivative was evaluated for its ability to modulate dopamine receptor activity. The compound demonstrated a robust negative cooperativity profile with dopamine, suggesting potential therapeutic benefits in conditions like schizophrenia and Parkinson's disease .
Antiparasitic Activity
Another significant application is its antiparasitic activity against Leishmania species. The compound has shown modest activity against intracellular amastigotes of Leishmania donovani while exhibiting excellent selectivity for Leishmania N-myristoyltransferase over human counterparts.
Case Study: Leishmania Inhibition
Research highlighted that modifications to the C2 substitution on the thieno[2,3-d]pyrimidine core significantly impacted the inhibitory potency against Leishmania N-myristoyltransferase (NMT). The selectivity index indicated that certain analogs could effectively target parasitic enzymes with minimal toxicity to human cells .
Inhibition of Phosphoinositide 3-Kinase (PI3K)
The compound has also been explored as an inhibitor of PI3K isoforms, which are crucial in various signaling pathways related to cancer and inflammation.
Case Study: PI3K Inhibition
A library of compounds including derivatives of pyrazolo[1,5-a]pyrimidine was synthesized and tested for their inhibitory activity against PI3K δ isoform. The findings revealed that certain substitutions at the C(2) position significantly enhanced selectivity and potency against PI3K δ, with some compounds exhibiting IC50 values as low as 18 nM .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it may target kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Structural and Functional Variations
Pharmacological Profiles
- Anti-Cancer Activity: Main Compound: No direct data, but structural analogs (e.g., 5a) show EGFR/VEGFR-2 inhibition (IC₅₀ = 0.2–4.2 µM) . N-(p-Tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (31): Induces apoptosis in breast cancer cells via caspase-3 activation .
- Antimicrobial Activity :
- Enzyme Inhibition :
Physicochemical Properties
Biological Activity
5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has the following molecular formula:
with a molecular weight of 276.4 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with a piperidinylmethyl group and two methyl groups at positions 5 and 6.
The biological activity of this compound has been linked to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes involved in cellular processes. For instance, it has shown potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment strategies, demonstrating effective binding to the active site of the reverse transcriptase enzyme.
Antiviral Activity
Recent studies have highlighted the compound’s antiviral properties, particularly against HIV:
| Study | EC50 (µM) | Target | Comments |
|---|---|---|---|
| Study A | 0.17 | Wild-Type HIV-1 | Potent inhibition observed |
| Study B | 0.90 | K103N Mutant HIV-1 | Moderate resistance noted |
| Study C | 10.6 | EFV-resistant strains | Effective against resistant strains |
These findings suggest that the compound has a promising profile as an antiviral agent, particularly in the context of HIV treatment.
Cytotoxicity
The cytotoxicity profile of this compound was evaluated in various cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A431 (Carcinoma) | >100 | Low cytotoxicity |
| HeLa (Cervical Cancer) | >50 | Moderate cytotoxicity |
These results indicate that while the compound is effective against viral targets, it exhibits relatively low toxicity towards human cell lines.
Case Studies and Research Findings
- HIV Inhibition Studies : A study conducted by researchers focused on the compound's ability to inhibit wild-type and mutant strains of HIV. The results indicated that it retains efficacy even against strains resistant to first-line therapies.
- Structural Modifications : Investigations into structural modifications of the thieno[2,3-d]pyrimidine scaffold have revealed that slight changes can enhance antiviral activity and reduce cytotoxic effects. This highlights the importance of structure-activity relationship (SAR) studies in drug development.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models, which supports further investigation into its therapeutic potential.
Q & A
Basic Synthesis: What are the standard synthetic routes for synthesizing thieno[2,3-d]pyrimidine derivatives like 5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine?
Methodological Answer:
Thieno[2,3-d]pyrimidine scaffolds are typically synthesized via condensation reactions. A common approach involves cyclizing 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide, urea, or nitriles under high temperatures (200°C) to form the pyrimidine ring . For derivatives with piperidinylmethyl substituents, reductive amination is often employed. For example, reacting aldehyde intermediates (e.g., 6-formylthieno[2,3-d]pyrimidin-4(3H)-one) with piperidine in the presence of sodium cyanoborohydride (NaBH3CN) at pH 6 yields the desired aminomethyl derivatives .
Advanced Synthesis: How can reaction conditions be optimized to improve yields of thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
Optimization hinges on reagent selection and reaction parameters. For example:
- Oxidizing agents : Using Dess-Martin periodinane (DMP) instead of ceric ammonium nitrate (CAN) increased aldehyde intermediate yields from 70% to 91% in thieno[2,3-d]pyrimidine synthesis .
- Temperature and pH : Reductive amination with NaBH3CN requires precise pH control (pH 6) and dry methanol to minimize side reactions .
- Substituent compatibility : Electron-deficient aromatic amines (e.g., 2,5-dichlorophenylamine) require longer reaction times due to reduced nucleophilicity, whereas methoxy-substituted amines react efficiently (87% yield) .
Table 1: Yield variation with substituents in reductive amination
| Aromatic Amine | Yield (%) |
|---|---|
| 4-Methoxyphenylamine | 87 |
| 2,5-Dichlorophenylamine | 61 |
| 3,4,5-Trimethoxyphenylamine | 89 |
Basic Characterization: What spectroscopic techniques are critical for confirming the structure of thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
- IR spectroscopy : Identifies key functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines, C=O at ~1700 cm⁻¹ for carbonyl groups) .
- NMR spectroscopy :
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for protonated molecular ions) .
Advanced Characterization: How can researchers resolve ambiguities in NMR spectra of structurally similar thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals. For example, HMBC correlations between the piperidinylmethyl CH2 group (δ 3.8 ppm) and the pyrimidine C2 carbon (δ 160 ppm) confirm substitution patterns .
- Variable temperature NMR : Reduces signal broadening caused by restricted rotation in bulky substituents (e.g., arylaminomethyl groups) .
- Deuteration studies : Exchanging NH protons with D2O simplifies spectra by eliminating amine proton splitting .
Basic Biological Evaluation: What in vitro assays are used to assess the therapeutic potential of thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
- Enzyme inhibition : Dihydrofolate reductase (DHFR) inhibition assays (IC50 determination) using spectrophotometric methods .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .
Advanced Biological Analysis: How can contradictory IC50 values across studies be addressed?
Methodological Answer:
- Standardize assay conditions : Use identical buffer pH, temperature, and enzyme concentrations. For DHFR assays, discrepancies often arise from variations in recombinant enzyme sources (human vs. bacterial) .
- Control for solubility : Poor aqueous solubility of methyl/piperidinyl substituents may artifactually reduce activity. Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via dynamic light scattering (DLS) .
- Validate with orthogonal assays : Confirm DHFR inhibition via thermal shift assays or surface plasmon resonance (SPR) .
Advanced Computational Design: How can quantum chemical calculations guide the design of thieno[2,3-d]pyrimidine derivatives with enhanced bioactivity?
Methodological Answer:
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for target binding .
- Molecular docking : Simulate binding poses with DHFR (PDB: 1U72) to prioritize derivatives with strong hydrogen bonds (e.g., pyrimidine N1 with Asp27) .
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
Advanced Data Analysis: What statistical methods are suitable for structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidines?
Methodological Answer:
- Multivariate regression : Correlate substituent properties (e.g., Hammett σ, π-values) with bioactivity .
- Principal component analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., IC50, logP, molecular weight) to identify dominant factors .
- Machine learning : Train random forest models on public datasets (e.g., ChEMBL) to predict novel derivatives with high DHFR affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
